molecular formula C6H10O4 B1320053 2-(1,4-Dioxan-2-yl)acetic acid CAS No. 210647-03-3

2-(1,4-Dioxan-2-yl)acetic acid

Cat. No. B1320053
CAS RN: 210647-03-3
M. Wt: 146.14 g/mol
InChI Key: FWFUSMMVFVVERM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetic acid derivatives is a common theme in the provided papers. For instance, the asymmetric synthesis of 1,2-dioxolane-3-acetic acids is reported, highlighting the stereoselective opening of oxetanes and subsequent chemical transformations . Similarly, acetal-protected (2,4-dioxocyclohex-1-yl)acetic acid derivatives are prepared through allylation, protection, and oxidation steps . These methods could potentially be adapted for the synthesis of "2-(1,4-Dioxan-2-yl)acetic acid" by considering the unique reactivity of the 1,4-dioxan ring.

Molecular Structure Analysis

The molecular structure of acetic acid derivatives is crucial for understanding their biological activity and interaction with other molecules. X-ray diffraction and quantum chemical calculations are used to determine the structure of these molecules in the crystal and gas phases . For example, the crystal structure of 2-oxo-1,2-dihydropyridine-1-acetic acid is analyzed, revealing intermolecular hydrogen bonds forming a one-dimensional chain structure . These techniques could be employed to elucidate the molecular structure of "this compound".

Chemical Reactions Analysis

The reactivity of acetic acid derivatives is explored through various chemical reactions. The synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles from acetal-protected (2,4-dioxocyclohex-1-yl)acetic acid derivatives involves amide formation and cyclization . Additionally, the formation of metal complexes with acetic acid derivatives, such as the reaction of 2′-(3,5-dioxo-1,2,4-triazinane-1-yl)acetic acid with copper(II) chloride, is demonstrated . These reactions provide a framework for predicting how "this compound" might behave under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetic acid derivatives are determined through various analytical techniques. Gas-liquid chromatography and mass spectrometry are used for the analysis of (2,4-dichlorophenoxy)acetic acid and related compounds . These methods could be applied to "this compound" to determine its purity, stability, and presence of impurities. The solubility and recrystallization of imidazol-1-yl-acetic acid as a green bifunctional organocatalyst also provide insights into the solubility and recovery aspects of acetic acid derivatives .

Scientific Research Applications

Anticonvulsant Activity

A study by El Kayal et al. (2019) explored the synthesis of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid. These compounds showed promising results in anticonvulsant activity, indicating the potential of 2-(1,4-Dioxan-2-yl)acetic acid derivatives in treating convulsive syndromes.

Catalytic Applications

Research by Deutsch et al. (2007) focused on the acid-catalyzed condensation of glycerol with compounds like this compound. The study aimed to create novel platform chemicals from renewable materials, highlighting the role of this compound in catalytic processes.

Photolytic Transformation

Eriksson et al. (2010) conducted a study on the photolytic transformation of 2-(2-(2,6-dichlorophenylamino)phenyl)acetic acid, exploring the pathway and byproducts of its degradation. This research is critical in understanding the environmental impact and decomposition of this compound derivatives.

Electrosynthesis

A research by Cha et al. (2003) on poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) demonstrates the electrosynthetic application of this compound derivatives in creating electrochemical sensors.

Asymmetric Synthesis

Dai et al. (2006) presented the first asymmetric synthesis of 1,2-dioxolane-3-acetic acids, including derivatives of this compound. This innovation is crucial for creating specific stereochemical configurations in pharmaceuticals and organic compounds.

Safety and Hazards

The compound is classified as a Category 2 flammable liquid, a Category 2A eye irritant, a Category 1B carcinogen, and a Category 3 specific target organ toxicant (respiratory system) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2-(1,4-dioxan-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-6(8)3-5-4-9-1-2-10-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFUSMMVFVVERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594150
Record name (1,4-Dioxan-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

210647-03-3
Record name (1,4-Dioxan-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,4-dioxan-2-yl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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